2-(2-Benzylphenoxy)-5-methylaniline
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Overview
Description
2-(2-Benzylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzylphenoxy group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylphenoxy)-5-methylaniline typically involves the reaction of 2-benzylphenol with 5-methylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the aniline derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylphenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-(2-Benzylphenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Benzylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzylphenol: Shares the benzylphenoxy group but lacks the aniline moiety.
5-Methylaniline: Contains the aniline structure but without the benzylphenoxy group.
Benproperine: A related compound with similar structural features but different biological activities.
Uniqueness
2-(2-Benzylphenoxy)-5-methylaniline is unique due to its combined structural features of both benzylphenol and methylaniline, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-benzylphenoxy)-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-11-12-20(18(21)13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQTXHEXLTFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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